3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of significant interest in chemical research due to its unique structure and potential biological activities. The molecular formula for this compound is , with a molecular weight of 208.17 g/mol. This compound features a furan ring and an oxadiazole ring, which are known for their diverse biological properties, including antiviral and antimicrobial activities .
The synthesis of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize the synthesized compounds .
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O4 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
| InChI | InChI=1S/C9H8N2O4/c12-8(13)2-1-7... |
| InChI Key | SDHOVKREXIVDMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C1C2=NOC(=N2)CCC(=O)O |
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activities. Detailed mechanistic studies are often conducted to understand these transformations better.
The mechanism of action of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is closely related to its structural components. Compounds containing furan and oxadiazole rings have been reported to exhibit various biological activities:
While specific pathways for this compound require further investigation, existing literature suggests that similar compounds affect cellular signaling pathways involved in inflammation and infection response.
The physical properties of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
The chemical properties include:
These properties are crucial for determining the compound's handling and application in research settings .
The applications of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid span several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The 1,2,4-oxadiazole ring formation follows two dominant pathways: amidoxime cyclization and 1,3-dipolar cycloaddition, each with specific advantages for scalability and functional group tolerance.
Amidoxime Cyclization remains the most widely applied method, involving O-acylation of amidoximes followed by thermal cyclodehydration. Modern catalytic enhancements include:
1,3-Dipolar Cycloaddition offers complementary routes using in situ-generated nitrile oxides:
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Ring Formation Methods
| Method | Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| PTSA-ZnCl₂ Catalysis | 75–90°C, 2–4 h | 70–92% | Mild conditions, broad substrate scope | Requires nitrile precursors |
| Microwave Solvent-Free | 150–180°C, 5–15 min | 85–98% | Rapid, high-yielding, eco-friendly | Specialized equipment needed |
| Fe(NO₃)₃-Mediated | 80°C, 12 h | 65–88% | Regioselective for 3-acyl derivatives | Limited to terminal alkynes |
| TBAF-Catalyzed Cyclization | RT, 1–72 h | 50–98% | Ambient temperature operation | Variable reaction times |
Incorporating the furan-3-yl group at the C(3) position of the oxadiazole ring demands precise regiocontrol due to furan's sensitivity to acidic conditions and oxidation. Key strategies include:
Directed Lithiation-Electrophilic Trapping:
Functional Group Interconversion (FGI) Approaches:
Table 2: Furan-3-yl Incorporation Strategies
| Strategy | Reagents/Conditions | Yield | Regioselectivity Control |
|---|---|---|---|
| Directed Lithiation | n-BuLi, –78°C; Electrophile | 60–85% | High (C-2 vs C-5 > 20:1) |
| SEM Protection | SEM-Cl, DIPEA/DCM; TBAF removal | 70–92% | Prevents side reactions |
| Carboxylic Acid to Amidoxime | NH₂OH·HCl, EtOH, Δ | 65–88% | Compatible with acid-sensitive groups |
| Phosphorane-Mediated Cyclization | (Ph₃P=NCN), RCOOH, CHCl₃ | 75–90% | One-pot, no metal catalysts |
The propanoic acid moiety (–CH₂CH₂COOH) is incorporated either before or after oxadiazole ring formation, with catalytic methods enhancing efficiency:
Pre-Cyclization Strategies:
Post-Cyclization Functionalization:
Innovative One-Pot Approaches:
Table 3: Propanoic Acid Chain Incorporation Methods
| Method | Catalyst/Reagent | Yield | Key Innovation |
|---|---|---|---|
| Succinic Anhydride Ring Opening | Pyridine, 80°C | 40–65% | Avoids carboxylic acid activation |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃ | 55–78% | Tolerates diverse halogens |
| Ti-Beta Zeolite Ketonization | Ti-Beta-Re, 350°C | 30–50% | Mesopores enhance diffusion |
| T3P®-Mediated One-Pot | T3P®, CH₃CN, reflux | 87–97% | High-yielding, single operation |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5